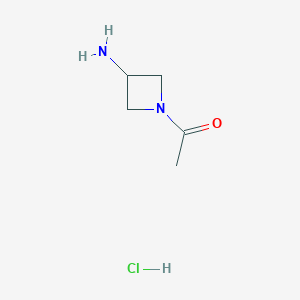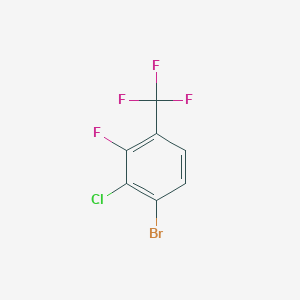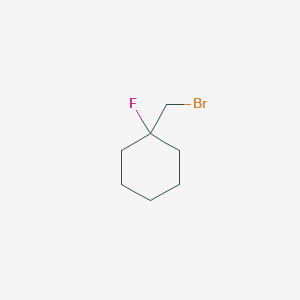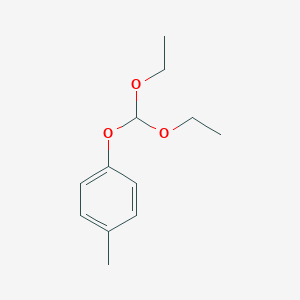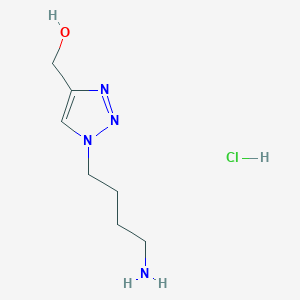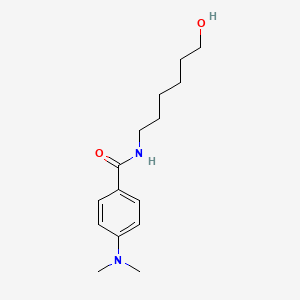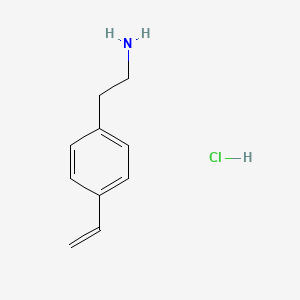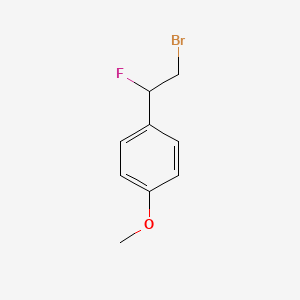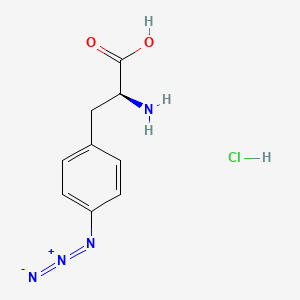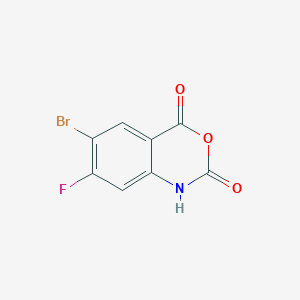
5-Bromo-4-fluoroisatoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-fluoroisatoic anhydride is a chemical compound with the molecular formula C8H3BrFNO3. It is a derivative of isatoic anhydride, where the hydrogen atoms at positions 5 and 4 are replaced by bromine and fluorine atoms, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Applications De Recherche Scientifique
5-Bromo-4-fluoroisatoic anhydride is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
It is known that anhydrides like 5-bromo-4-fluoroisatoic anhydride can react with nucleophiles, which could potentially lead to various biochemical interactions .
Biochemical Pathways
It is known that anhydrides can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoroisatoic anhydride typically involves the bromination and fluorination of isatoic anhydride. One common method includes the following steps:
Bromination: Isatoic anhydride is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-fluoroisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and fluorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acids.
Cyclization: It can undergo intramolecular cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the anhydride group.
Cyclization: Catalysts such as Lewis acids or bases are used to promote cyclization reactions.
Major Products
Nucleophilic substitution: Substituted isatoic anhydrides or amides.
Hydrolysis: 5-Bromo-4-fluoroisatoic acid.
Cyclization: Various heterocyclic compounds, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloroisatoic anhydride: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-4-methylisatoic anhydride: Similar structure but with a methyl group instead of fluorine.
5-Fluoro-4-chloroisatoic anhydride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-4-fluoroisatoic anhydride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
6-bromo-7-fluoro-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIGHJQLNMQVPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-66-9 |
Source


|
| Record name | 6-bromo-7-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

